molecular formula C21H15NO B13689310 2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro- CAS No. 94878-34-9

2H-Indol-2-one, 3-(diphenylmethylene)-1,3-dihydro-

Cat. No.: B13689310
CAS No.: 94878-34-9
M. Wt: 297.3 g/mol
InChI Key: YOQYGLCRRGPIFL-UHFFFAOYSA-N
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Description

3-(Diphenylmethylene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a diphenylmethylene group attached to the indolin-2-one core. Indolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethylene)indolin-2-one can be achieved through various methods. One common approach involves the reaction of di-aryl methanols with 2-oxindole in the presence of a ruthenium(II)-N-heterocyclic carbene catalyst . Another method involves the iron-catalyzed direct access to (E)-3-alkylideneindolin-2-ones using oxindoles and benzy-lamines .

Industrial Production Methods: Industrial production of 3-(Diphenylmethylene)indolin-2-one typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally benign and cost-effective catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylmethylene)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ferrous salts under mild conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.

Major Products Formed:

    Oxidation: 3-alkylideneindolin-2-ones.

    Reduction: Reduced forms of the indolin-2-one core.

    Substitution: Substituted indolin-2-one derivatives.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

94878-34-9

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

3-benzhydrylidene-1H-indol-2-one

InChI

InChI=1S/C21H15NO/c23-21-20(17-13-7-8-14-18(17)22-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,22,23)

InChI Key

YOQYGLCRRGPIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Origin of Product

United States

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